2-Amino-1-(1-aza-2-(3,4-dihydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile

Description

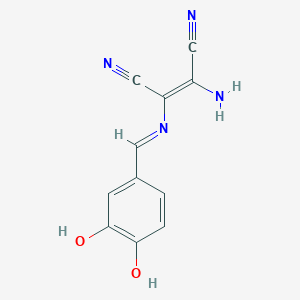

2-Amino-1-(1-aza-2-(3,4-dihydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile is a nitrogen-containing heterocyclic compound characterized by a vinyl-aza backbone substituted with a 3,4-dihydroxyphenyl group and two terminal cyano groups.

Properties

IUPAC Name |

(Z)-2-amino-3-[(3,4-dihydroxyphenyl)methylideneamino]but-2-enedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2/c12-4-8(14)9(5-13)15-6-7-1-2-10(16)11(17)3-7/h1-3,6,16-17H,14H2/b9-8-,15-6? | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDONRITHRLRFA-GPKHQEQRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=NC(=C(C#N)N)C#N)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C=N/C(=C(/C#N)\N)/C#N)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1-aza-2-(3,4-dihydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common approach is the diazo transfer reaction, where a primary amine is converted to a diazo compound using reagents like tosyl azide. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The dihydroxyphenyl moiety can be oxidized to form quinones or other oxidized derivatives.

Reduction: : The diazo group can be reduced to form amines or hydrazines.

Substitution: : The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: : Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.

Reduction: : Amines, hydrazines, and other reduced derivatives.

Substitution: : Amides, esters, and other substituted products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound's interaction with biological macromolecules can be studied to understand its potential as a therapeutic agent. Its dihydroxyphenyl moiety is structurally similar to catecholamines, which are important neurotransmitters.

Medicine

The compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo various chemical reactions makes it a candidate for drug design and optimization.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure and reactivity can be exploited to create novel materials with desirable properties.

Mechanism of Action

The mechanism by which 2-Amino-1-(1-aza-2-(3,4-dihydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile exerts its effects involves its interaction with molecular targets and pathways. The dihydroxyphenyl moiety can bind to enzymes and receptors, modulating their activity. The amino group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Compounds

Stability and Reactivity

- Hydroxyl vs. Nitro Groups: The 3,4-dihydroxyphenyl group enhances solubility in polar solvents (e.g., water, ethanol) but may reduce thermal stability due to oxidative degradation of catechol moieties .

- Cyano Groups: Both compounds retain two cyano groups, which contribute to π-stacking interactions in solid-state structures and serve as leaving groups in nucleophilic substitutions.

Target Compound

6-Nitrobenzo[3,4-d]1,3-dioxolen-5-yl Analogue

This compound’s nitro and dioxolene groups are associated with applications in high-energy materials and as intermediates in heterocyclic drug synthesis (e.g., benzodiazepine precursors) .

Biological Activity

2-Amino-1-(1-aza-2-(3,4-dihydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile (CAS No. 933883-51-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. The molecular formula is C11H8N4O2, and it possesses unique structural features that may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The compound's chemical properties are crucial for understanding its biological activity. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C11H8N4O2 |

| Molecular Weight | 228.21 g/mol |

| Boiling Point | 522.8 ± 50 °C |

| Density | 1.33 ± 0.1 g/cm³ |

| pKa | 7.84 ± 0.35 |

These properties suggest that the compound may exhibit stability under various conditions, which is essential for its potential therapeutic applications .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that related structures can scavenge free radicals effectively, which is vital for preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. A study assessing various pyrazole derivatives found that some exhibited notable antibacterial and antifungal activities against a range of pathogens. This suggests that the structural motifs present in this compound could also confer similar antimicrobial effects .

Antitumor Activity

Preliminary investigations into the antitumor potential of pyrazole derivatives have shown promising results. Specifically, derivatives have demonstrated inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of hydroxyl groups in the structure may enhance these effects by facilitating interactions with biological targets .

Case Study 1: In Vitro Evaluation of Antioxidant Activity

In a study evaluating the antioxidant capacity of several compounds, including those structurally related to our compound of interest, it was found that they significantly reduced oxidative stress markers in vitro. The study utilized DPPH radical scavenging assays and concluded that these compounds could be developed further as therapeutic agents against oxidative stress-related conditions .

Case Study 2: Antimicrobial Screening

A screening of various pyrazole derivatives against common bacterial strains revealed that certain analogs showed effective inhibition at low concentrations. This screening included both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity. The results support further exploration of this compound for potential use in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.